2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 922000-66-6
VCID: VC4146293
InChI: InChI=1S/C19H19N3O4S2/c1-13-4-3-5-14(10-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-8-6-16(26-2)7-9-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
SMILES: CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

CAS No.: 922000-66-6

Cat. No.: VC4146293

Molecular Formula: C19H19N3O4S2

Molecular Weight: 417.5

* For research use only. Not for human or veterinary use.

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide - 922000-66-6

Specification

CAS No. 922000-66-6
Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
IUPAC Name 2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O4S2/c1-13-4-3-5-14(10-13)20-18(23)11-15-12-27-19(21-15)22-28(24,25)17-8-6-16(26-2)7-9-17/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22)
Standard InChI Key DAPGLLSBFWCVMS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC

Introduction

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. It features a thiazole ring, a methoxyphenylsulfonamide moiety, and an acetamide functional group, making it a candidate for various biological applications, particularly in medicinal chemistry.

Synthesis and Characterization

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide involves multiple steps, including the formation of the thiazole ring and subsequent modifications to introduce the sulfonamide and acetamide functionalities. Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress, while purification methods may include recrystallization or column chromatography.

Potential Biological Applications

In vitro studies often demonstrate the compound's efficacy against various bacterial strains or cancer cell lines, supporting its potential therapeutic applications. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

Chemical Reactions and Stability

The compound can undergo several chemical reactions due to its functional groups. Reactions are typically carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with catalysts added as necessary to enhance reaction rates and yields.

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